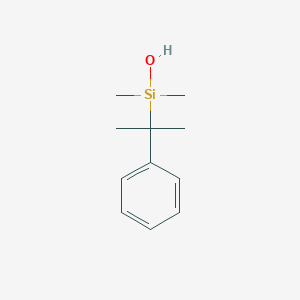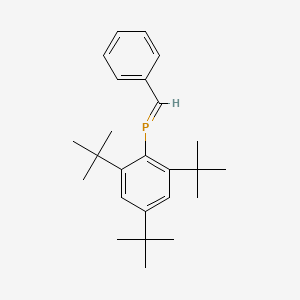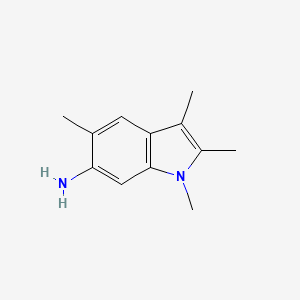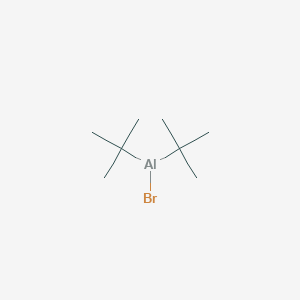
3-(2-Iodoethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Iodoethyl)phenol is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a phenol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method typically requires the presence of a strong base and a nucleophile to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr as reagents under mild conditions .
Industrial Production Methods: Industrial production of substituted phenols, including this compound, often involves large-scale reactions that are optimized for yield and efficiency. The use of transition metal catalysts and environmentally friendly solvents is common to ensure scalability and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Iodoethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
3-(2-Iodoethyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Iodoethyl)phenol involves its interaction with various molecular targetsThey also influence cell signaling pathways and gene expression, contributing to their antioxidant and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Iodophenol: Similar structure but with the iodine atom directly attached to the phenol ring.
2-Iodoethylbenzene: Similar structure but lacks the hydroxyl group.
Uniqueness: 3-(2-Iodoethyl)phenol is unique due to the presence of both an iodine atom and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
168912-62-7 |
|---|---|
Formule moléculaire |
C8H9IO |
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
3-(2-iodoethyl)phenol |
InChI |
InChI=1S/C8H9IO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 |
Clé InChI |
FPCLFJWXZKQPBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


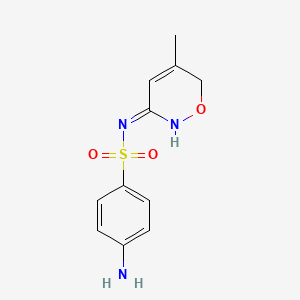
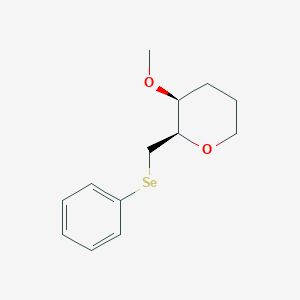
![{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]](/img/structure/B12565003.png)
![5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole](/img/structure/B12565012.png)
![2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine](/img/structure/B12565018.png)
![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)

![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
